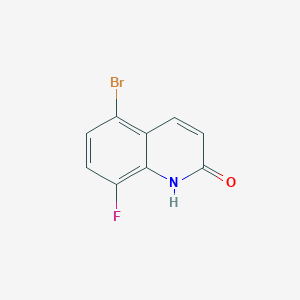

5-Bromo-8-fluoroquinolin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-8-fluoroquinolin-2-ol is a chemical compound with the empirical formula C9H5BrFN . It is a solid substance and is typically used by early discovery researchers as part of a collection of unique chemicals .

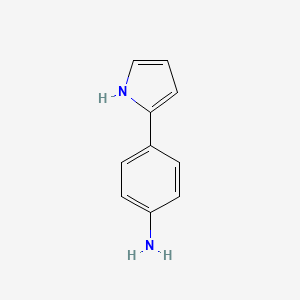

Molecular Structure Analysis

The molecular structure of 5-Bromo-8-fluoroquinolin-2-ol can be represented by the SMILES stringFC1=CC=C(C2=CC=CN=C12)Br . The InChI code for this compound is 1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H . Physical And Chemical Properties Analysis

5-Bromo-8-fluoroquinolin-2-ol is a solid substance . It has a molecular weight of 226.05 . The compound should be stored in a dry place at room temperature .Scientific Research Applications

Synthesis and Characterization

A study focused on synthesizing novel heterocyclic compounds based on 8-hydroxyquinoline, such as 5-((2-bromoethoxy) methyl) quinolin-8-ol and 5-((3-bromopropoxy) methyl) quinolin-8-ol, and evaluated their effectiveness as acid corrosion inhibitors for mild steel. These compounds were synthesized through a simple method yielding good results and showed high solubility in common organic solvents. Their characterization involved various techniques including FT-IR, NMR, and elementary analysis. The synthesized compounds demonstrated over 96% efficiency as acid corrosion inhibitors at a concentration of 1 mM, supported by theoretical, experimental, and surface characterization methods (Rbaa et al., 2020).

Photoluminescence Properties

Research on 8-hydroxyquinoline derivatives, including 5-[(4-styryl-benzylidene)-amino]-quinolin-8-ol and 5-[(4-bromo-2-fluoro-benzylidene)-amino]-quinoline-8-ol, along with their metallic complexes, revealed their synthesis and identification through various analytical methods. The photoluminescence studies of these derivatives indicated a red shift in luminescence wavelength compared to 8-hydroxyquinoline, with long fluorescence lifetimes observed in specific derivatives and their zinc complexes in benzene solutions (Xin-hua et al., 2007).

Antimicrobial Activity

A series of 3-(2-(5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones demonstrated potent antimicrobial activity against various pathogenic bacterial and fungal strains. The fluoro-substituted derivatives within this series exhibited significantly higher antimicrobial efficacy, with some compounds showing greater activity than standard drugs like ketoconazole against specific pathogens (Ansari & Khan, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-8-fluoroquinolin-2-ol are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antimicrobial drugs .

Mode of Action

5-Bromo-8-fluoroquinolin-2-ol interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork, inhibiting DNA synthesis and leading to cell death .

Biochemical Pathways

The action of 5-Bromo-8-fluoroquinolin-2-ol affects the biochemical pathways related to DNA synthesis and intermediary metabolism . By inhibiting DNA synthesis, the compound disrupts the normal functioning of the cell, leading to cell death .

Pharmacokinetics

Similar compounds, such as other fluoroquinolones, are known to have good bioavailability and are well-distributed throughout the body .

Result of Action

The molecular and cellular effects of 5-Bromo-8-fluoroquinolin-2-ol’s action primarily involve the disruption of DNA synthesis. This leads to cell death, making the compound an effective antimicrobial agent .

Action Environment

The action, efficacy, and stability of 5-Bromo-8-fluoroquinolin-2-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound . .

properties

IUPAC Name |

5-bromo-8-fluoro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKSIZGEZCJLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341609-10-6 |

Source

|

| Record name | 5-bromo-8-fluoro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate](/img/structure/B2617869.png)

![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)

![N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)